molecular formula C8H6ClF3O2 B1425925 4-Chloro-2-(trifluoromethoxy)benzyl alcohol CAS No. 1261673-90-8

4-Chloro-2-(trifluoromethoxy)benzyl alcohol

Cat. No. B1425925
CAS RN: 1261673-90-8
M. Wt: 226.58 g/mol
InChI Key: DAXPTNWTUUAZSS-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzyl alcohol is a chemical compound with the CAS Number: 1261673-90-8 . It has a molecular weight of 226.58 . It is used as a laboratory chemical .


Molecular Structure Analysis

The IUPAC name for this compound is [4-chloro-2-(trifluoromethoxy)phenyl]methanol . The InChI key is also provided . For a more detailed molecular structure, you may refer to specialized databases or software.

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs. The trifluoromethyl group in the compound is found in many FDA-approved drugs .

NMR Spectrum Prediction

4-(Trifluoromethoxy)benzyl alcohol is used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful and theoretically complex analytical tool used in quality control and research for determining the content and purity of a sample as well as its molecular structure.

Kinetic Studies of Phosphonoformate Prodrugs

This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs . Phosphonoformate prodrugs are a class of antiviral drugs used in the treatment of viral infections.

Aquachromium (IV) Studies

4-(Trifluoromethoxy)benzyl alcohol is also used in studies involving aquachromium (IV) . Aquachromium (IV) is a type of chromium compound that is used in various chemical reactions.

Synthesis of Trichloroacetimidates

The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C . Trichloroacetimidates are used as intermediates in organic synthesis.

Fluorine-Containing Drug Development

Since fluorine-containing compounds significantly affect pharmaceutical growth, they make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group in 4-Chloro-2-(trifluoromethoxy)benzyl alcohol can contribute to the development of these types of drugs.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

[4-chloro-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXPTNWTUUAZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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